molecular formula C14H19N3O B7932465 (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide

Cat. No.: B7932465
M. Wt: 245.32 g/mol
InChI Key: ZVXSEFSDQCDJOW-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a cyano group, and an isopropyl group attached to a propionamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide typically involves multi-step organic reactions. One common method includes the reaction of (S)-2-amino-propionamide with 2-cyano-benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as diabetes.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. It is known to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, thereby improving insulin secretion and glucose control.

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of diabetes.

    Vildagliptin: A similar compound with a different structural motif but similar mechanism of action.

    Saxagliptin: Another DPP-4 inhibitor with a unique chemical structure.

Uniqueness

(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its cyano group and isopropyl group contribute to its stability and efficacy as a DPP-4 inhibitor, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)17(14(18)11(3)16)9-13-7-5-4-6-12(13)8-15/h4-7,10-11H,9,16H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXSEFSDQCDJOW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1C#N)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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